"Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate" chemical properties
"Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate" chemical properties
An In-depth Technical Guide to Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents. Within this class, 4-hydroxyquinoline-3-carboxylates represent a particularly versatile and historically significant subclass. These compounds are not merely synthetic intermediates; they are the foundational framework upon which many successful drugs, most notably the quinolone class of antibiotics, have been built.[1][2] The discovery that 3-carboxyl-substituted 4-hydroxyquinolines possessed antibacterial effects was a pivotal moment in the development of these life-saving drugs.[1]
Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (CAS No. 85368-92-9) is a key exemplar of this scaffold. Its structure is characterized by three critical functional groups poised for chemical elaboration: the 4-hydroxyl group (which exists in tautomeric equilibrium with its 4-oxo form), the C3-ethyl carboxylate, and the C7-amino group. This trifecta of reactive sites makes it an exceptionally valuable building block for researchers and drug development professionals. The strategic placement of the amino group at the 7-position, in particular, offers a vector for introducing substituents known to modulate antibacterial spectrum, potency, and pharmacokinetic properties in quinolone antibiotics.[2] This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and handling, designed for scientists engaged in pharmaceutical research and development.
Physicochemical and Structural Properties
The inherent properties of a molecule dictate its behavior in both chemical reactions and biological systems. Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a brown solid under standard conditions, with storage at refrigerated temperatures (2-8°C) recommended to ensure its long-term stability.[3][4]
A crucial aspect of its structure is the keto-enol tautomerism between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline (4-quinolone) forms. The 4-quinolone tautomer is often the predominant and more stable form, a feature that is central to the biological activity of related antibiotic compounds. This equilibrium influences the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 85368-92-9 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [3] |
| Molecular Weight | 232.24 g/mol | [3][4] |
| Appearance | Brown solid | [3] |
| Boiling Point | 405.8 ± 40.0 °C (Predicted) | [3] |
| Density | 1.351 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.81 ± 0.50 (Predicted) | [3] |
| Storage | 2-8°C, Sealed in dry conditions | [4] |
| SMILES | CCOC(=O)C1=C(O)C2=C(C=C(N)C=C2)N=C1 | [4] |
Synthesis Pathway: The Gould-Jacobs Reaction
The synthesis of the 4-hydroxyquinoline-3-carboxylate core is classically achieved via the Gould-Jacobs reaction. This methodology involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization. To arrive at the target compound, a multi-step approach starting from a readily available substituted aniline is employed.
The causality behind this synthetic choice lies in its reliability and efficiency for constructing the quinoline ring system. The initial reaction with EMME forms an enamine intermediate. The subsequent application of high heat in a non-volatile solvent like Dowtherm A provides the necessary activation energy to drive the intramolecular cyclization and subsequent elimination of ethanol, yielding the fused heterocyclic system. The final step involves the chemical reduction of the nitro group, a standard and high-yielding transformation, to install the critical 7-amino functionality.
Experimental Protocol: A Plausible Synthetic Route
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Step 1: Condensation. 3-Nitroaniline is reacted with an equimolar amount of diethyl ethoxymethylenemalonate (EMME). The mixture is heated, typically at temperatures around 120-130°C, for 1-2 hours until the reaction is complete (monitored by TLC).[5] This step forms the diethyl 2-(((3-nitrophenyl)amino)methylene)malonate intermediate.
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Step 2: Thermal Cyclization. The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A. The solution is heated to approximately 250-260°C for 1-3 hours.[5] This high temperature induces an intramolecular cyclization reaction, followed by the elimination of ethanol, to form Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate. Upon cooling, the product typically precipitates and can be collected by filtration.
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Step 3: Nitro Group Reduction. The resulting 7-nitroquinoline derivative is suspended in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), is used to reduce the nitro group to the primary amine.
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Step 4: Isolation and Purification. Following the reduction, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.
Caption: Synthetic workflow for Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.
Reactivity and Derivatization Potential
The true value of this molecule for drug development professionals lies in its potential for chemical modification at its three key functional groups. Each site offers a handle for introducing chemical diversity to modulate biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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C4-Hydroxyl Group: This group can be readily converted into a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinoline is a highly versatile intermediate, susceptible to nucleophilic substitution by amines, alcohols, and thiols, enabling the introduction of a wide range of side chains.[6]
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C7-Amino Group: The primary aromatic amine is a nucleophilic center that can undergo numerous classical transformations. It can be acylated, alkylated, or used in reductive amination reactions. More importantly, in the context of quinolone antibiotics, this position is often substituted with cyclic amines, such as piperazine, which is a critical determinant of their antibacterial spectrum and potency against Gram-negative bacteria.[2]
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C3-Ethyl Ester: The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid, in conjunction with the 4-quinolone oxygen, forms a key pharmacophore responsible for binding to the bacterial DNA gyrase enzyme complex. The acid can also be converted to amides or other derivatives.[1]
Caption: Key reactive sites and derivatization pathways.
Safety and Handling
As a laboratory chemical, Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds provides a strong basis for assessing its potential hazards. For instance, the analogous compound Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is listed as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Other simple hydroxyquinolines are also known irritants and can be harmful if ingested.[8][9][10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[9]
-
Handling: Avoid dust formation during handling.[8][9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][10]
-
Spills: In case of a spill, evacuate the area. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[8][9]
Conclusion
Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is more than a simple chemical reagent; it is a sophisticated molecular scaffold with significant potential for the development of novel therapeutics. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its strategically positioned functional groups make it an invaluable asset for medicinal chemists. A thorough understanding of its reactivity and handling is essential for harnessing its full potential in the rational design of next-generation drugs targeting a range of diseases, from bacterial infections to cancer.
References
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Henriques, M.S.C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate . ResearchGate. [Link]
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Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 . PubChem. [Link]
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Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 . PubChem. [Link]
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Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate . ResearchGate. [Link]
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Ilkei, T., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . Molecules, 25(21), 5068. [Link]
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Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids . Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]
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Safety Data Sheet: 8-Hydroxyquinoline . Carl ROTH. (2021). [Link]
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Rivera-Ramírez, D., et al. (2021). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... . ResearchGate. [Link]
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3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 . PubChem. [Link]
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Penchala, S. C., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . Journal of Medicinal Chemistry, 64(14), 10148-10161. [Link]
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Safety Data Sheet: 8-Hydroxyquinoline . PENTA. (2025). [Link]
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